molecular formula C13H20ClNO4 B1655324 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 34727-33-8

2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride

Cat. No.: B1655324
CAS No.: 34727-33-8
M. Wt: 289.75 g/mol
InChI Key: NEZNJUSMHRVYMO-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO4 and a molecular weight of 289.75 g/mol. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the esterification of (p-Methoxyphenoxy)acetic acid with 2-(dimethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization or other purification techniques to meet industrial standards .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

    Oxidation: Formation of p-Methoxybenzaldehyde or p-Methoxybenzoic acid.

    Reduction: Formation of (p-Methoxyphenoxy)ethanol.

    Substitution: Formation of p-Nitro or p-Bromo derivatives.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in synthetic chemistry .

Biology and Medicine: In medicinal chemistry, 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is explored for its potential pharmacological activities. It serves as a precursor for the synthesis of various bioactive compounds, including potential therapeutic agents .

Industry: The compound finds applications in the production of specialty chemicals and as a reagent in various industrial processes. Its unique chemical properties make it suitable for use in the development of new materials and products .

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (p-Methoxyphenoxy)acetic acid, which can then interact with biological targets. The dimethylaminoethyl group may enhance the compound’s ability to cross cell membranes, facilitating its biological activity .

Comparison with Similar Compounds

    Phenoxyacetic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Dimethylaminoethyl esters: Compounds with similar ester groups but different aromatic or aliphatic substituents.

Uniqueness: 2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is unique due to the presence of both the p-Methoxyphenoxy and dimethylaminoethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

34727-33-8

Molecular Formula

C13H20ClNO4

Molecular Weight

289.75 g/mol

IUPAC Name

2-[2-(4-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C13H19NO4.ClH/c1-14(2)8-9-17-13(15)10-18-12-6-4-11(16-3)5-7-12;/h4-7H,8-10H2,1-3H3;1H

InChI Key

NEZNJUSMHRVYMO-UHFFFAOYSA-N

SMILES

C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-]

Canonical SMILES

C[NH+](C)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-]

Origin of Product

United States

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